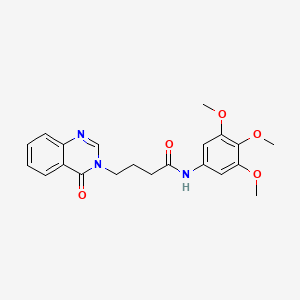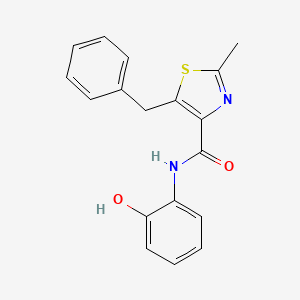![molecular formula C20H28N6O2 B11132494 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide](/img/structure/B11132494.png)
2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)PHENOXY]-N~1~-(OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetraazole ring, a phenoxy group, and a quinolizine moiety, making it an interesting subject for research and industrial applications.
Preparation Methods
The synthesis of 2-[4-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)PHENOXY]-N~1~-(OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL)ACETAMIDE involves multiple steps. One common method starts with the preparation of the tetraazole ring through the reaction of nitriles with sodium azide under acidic conditions. The phenoxy group is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the quinolizine moiety through a cyclization reaction. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-[4-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)PHENOXY]-N~1~-(OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL)ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The tetraazole ring can interact with metal ions, potentially inhibiting metalloproteins. The phenoxy group may interact with hydrophobic pockets in proteins, while the quinolizine moiety can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include those with tetraazole, phenoxy, and quinolizine moieties. Examples include:
2-METHYL-2H-1,2,3,4-TETRAAZOLE: Shares the tetraazole ring but lacks the phenoxy and quinolizine groups.
PHENOXYACETIC ACID: Contains the phenoxy group but lacks the tetraazole and quinolizine moieties.
QUINOLIZINE DERIVATIVES: Compounds with the quinolizine moiety but different substituents.
Properties
Molecular Formula |
C20H28N6O2 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C20H28N6O2/c1-25-23-20(22-24-25)15-7-9-17(10-8-15)28-14-19(27)21-13-16-5-4-12-26-11-3-2-6-18(16)26/h7-10,16,18H,2-6,11-14H2,1H3,(H,21,27) |
InChI Key |
VBAYPZWXYRBEHU-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NCC3CCCN4C3CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B11132412.png)
![1'-oxo-2'-phenyl-N-(tetrahydrofuran-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11132415.png)
![N-(2,4-dichlorobenzyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11132419.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetamide](/img/structure/B11132424.png)
![(5Z)-5-(2-butoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11132427.png)
![1-(2-Fluorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11132446.png)
![methyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate](/img/structure/B11132451.png)
![2-[acetyl(3-methylbutyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11132452.png)

![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11132476.png)
![2-{1-[(4-methoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11132487.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(thiomorpholin-4-yl)butane-1,4-dione](/img/structure/B11132501.png)

![2-(Furan-2-ylmethyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11132513.png)
